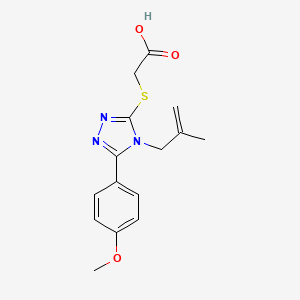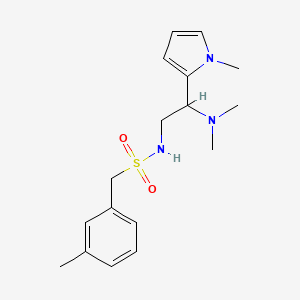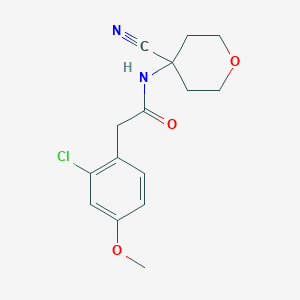
2-(3,3-Dimethylcyclobutyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutane derivatives is challenging due to the highly strained ring topologies. Paper discusses the synthesis of a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, which involves careful control of reaction conditions to achieve the desired stereospecificity. Similarly, paper describes the synthesis of a benzo[d]thiazole derivative with a cyclobutyl group, and paper reports the synthesis of a compound with a mesityl-methylcyclobutyl group. These syntheses typically involve multiple steps, including the formation of the cyclobutane ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. Paper provides details on the molecular geometry obtained from X-ray structure determination and optimized using density functional theory (DFT). Paper also uses DFT to confirm the molecular structure and discusses the deviations in bond lengths and angles due to intra-molecular charge transfers and conjugative effects.
Chemical Reactions Analysis
The papers do not provide detailed information on specific chemical reactions involving 2-(3,3-Dimethylcyclobutyl)ethanamine. However, the studies of related compounds suggest that the cyclobutyl group can participate in various reactions, influenced by the presence of electron-donating or withdrawing groups attached to the ring. The reactivity of these compounds can be predicted by analyzing molecular electrostatic potential maps and charge distributions, as mentioned in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structures. Paper discusses the vibrational modes, chemical shift values, and UV-Vis spectroscopy data, which reflect the compound's stability and electronic properties. Paper provides insights into the optical band gap energy, indicating the presence of strong electronic donating groups. The thermodynamic properties and molecular electrostatic potential maps discussed in paper also contribute to understanding the physical and chemical behavior of these compounds.
Wissenschaftliche Forschungsanwendungen
Enamine Synthesis and Applications
- Enamine Formation : 2-(3,3-Dimethylcyclobutyl)ethanamine, as a derivative of ethanamine, can participate in reactions to form enamines. For instance, ethanamines with alkyl groups can react with 2-hydroxybenzaldehyde derivatives to yield 2-alkylamino-3,3-dialkylchroman-4-ols. These can be oxidized to form chromanones, which are useful in various chemical applications (Dean, Varma, & Varma, 1982).
Analytical Characterization and Detection
- High-Performance Liquid Chromatography (HPLC) : In a study, 2CC-NBOMe, a related compound to 2-(3,3-Dimethylcyclobutyl)ethanamine, was analyzed using HPLC tandem mass spectrometry. This method can be crucial for detecting and quantifying similar compounds in clinical toxicology (Poklis, Charles, Wolf, & Poklis, 2013).
Synthesis of Metal Complexes and Schiff Bases
- Cadmium Schiff Base Complexes : A study discussed the synthesis of cadmium(II) Schiff base complexes using ethanamine derivatives. These complexes exhibited properties useful in corrosion inhibition, highlighting the potential application of ethanamine derivatives in materials science (Das et al., 2017).
Pharmaceutical and Biomedical Research
- Metabolism Studies : Research into the metabolism of NBOMe compounds, structurally similar to 2-(3,3-Dimethylcyclobutyl)ethanamine, provides insights into the enzymatic pathways involved in their biotransformation. These studies are vital for understanding the pharmacological and toxicological profiles of related compounds (Nielsen et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,3-dimethylcyclobutyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKBBBXVVMJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylcyclobutyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)


![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)
![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)